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Endpoint . Orteronel + Placebo + Hazard Ratio (HR)
Specific Measure ) ]
Category Prednisone Prednisone | p-value
Overall Survival (OS) 17.0 months 15.2 months HR 0.886 (95% ClI,
0.739t0 1.062); P
=.190 [1]
Efficacy Radiographic 8.3 months 5.7 months HR 0.760 (95% ClI,
Outcomes Progression-Free 0.653 t0 0.885); P
Survival (rPFS) <.001[1]
PSA response rate (= 25% 10% P <.001 [1]
50% decrease)
Time to PSA 5.5 months 2.9 months P <.001 [1]
progression
Common Adverse  Nausea 42% 26% -
Events (All
Grades)
Vomiting 36% 17% -
Fatigue 29% 23% -
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Endpoint . Orteronel + Placebo + Hazard Ratio (HR)
Specific Measure ) ]

Category Prednisone Prednisone | p-value
Increased amylase 14% 2% -

Trial Designh & Methodology

The ELM-PC 5 trial was a pivotal, Phase III, randomized, double-blind, multicenter study [1].

¢ Patient Population: The trial enrolled 1,099 men with mCRPC whose disease had progressed during

or after treatment with docetaxel-based chemotherapy [1].

e Randomization & Dosing: Patients were randomly assigned in a 2:1 ratio to receive either:
o Experimental Arm: Orteronel (400 mg) twice daily plus prednisone (5 mg) twice daily.

o Control Arm: Placebo plus prednisone (5 mg) twice daily [1].

o Stratification: The randomization was stratified by geographic region and baseline pain score [1].

e Primary Endpoint: The pre-specified primary endpoint for the trial was Overall Survival (OS) [1].
¢ Trial Discontinuation: The study was unblinded early after crossing a pre-specified futility boundary,

meaning the data indicated it was unlikely to demonstrate a statistically significant survival benefit [1]

2].

Comparative Performance with Other Agents

Network meta-analyses of multiple randomized trials have provided indirect comparisons of orteronel with

other androgen receptor-targeting agents. The following table synthesizes these findings, showing how

orteronel was positioned relative to other drugs in its class.

. Overall
Therapeutic . . -
Survival (HR Key Efficacy Findings

Key Safety Findings

Agent
g vs. Control)
Orteronel HR 0.90 (95% Did not significantly improve Significantly associated with
Crl: 0.70-1.10)  OS; showed antitumor activity increased risk of adverse
[3] via rPFS and PSAresponse [1]  events like nausea, vomiting [1]

3]
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. Overall
Therapeutic . . o o
Agent Survival (HR Key Efficacy Findings Key Safety Findings
g vs. Control)

Enzalutamide HR 0.71 (95% Ranked as the most efficacious  AE rate not significantly

Crl: 0.54-0.89) for OS and PFS [3] different from control [3]
3]
Abiraterone HR 0.78 (95% Second-most efficacious for AE rate not significantly
Acetate Crl: 0.61-0.98) OS; prolonged time to PSA different from control [3]
[3] progression [3]

The diagrams below illustrate the mechanism of orteronel and the design of the ELM-PC 5 trial.

Orteronel Mechanism of Action

Orteronel Inhibits Androgen Synthesis
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ELM-PC 5 Trial Design

ELM-PC 5 Trial Patient Flow

Men with mCRPC
Post-Docetaxel (N=1,099)

Randomization (2:1)

Orteronel + Prednisone Placebo + Prednisone
(n=~733) (n=~366)

Primary Endpoint: Secondary Endpoints:
Overall Survival (OS) rPFS, PSA Response

Click to download full resolution via product page

Interpretation of Trial Outcomes

e Primary Endpoint Failure: The lack of a statistically significant OS benefit was the definitive reason
the ELM-PC 5 trial was considered negative and led to the discontinuation of orteronel's
development for advanced prostate cancer [2].

e Secondary Endpoint Signals: Despite the OS result, improvements in rPFS and PSA response
rates indicate that orteronel did have biological activity against prostate cancer [1]. This suggests
that the drug mechanism was valid, but the effect magnitude was insufficient to impact overall survival
significantly in this patient population.

¢ Indirect Comparisons: The network meta-analyses help contextualize orteronel's performance. The
data clearly show that both enzalutamide and abiraterone demonstrated stronger and more
consistent OS benefits compared to orteronel, which helped them gain regulatory approval and
become standard treatments [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [ELM-PC 5 Trial: Orteronel Efficacy & Safety Profile]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548883#orteronel-elm-pc5-

trial-overall-survival-endpoint]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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